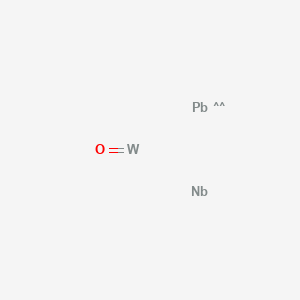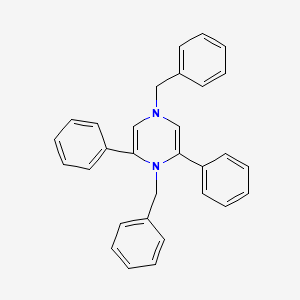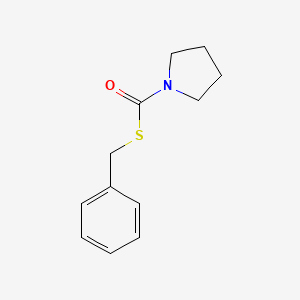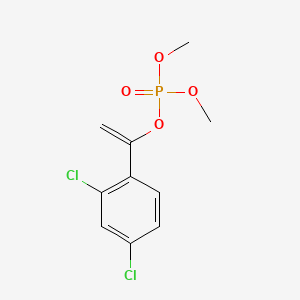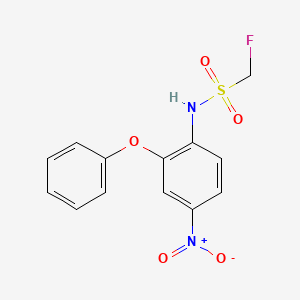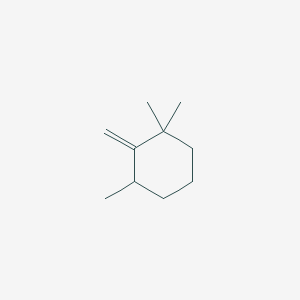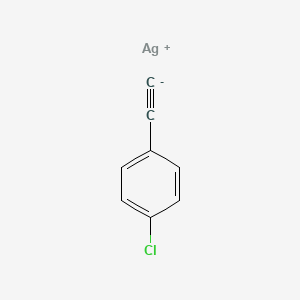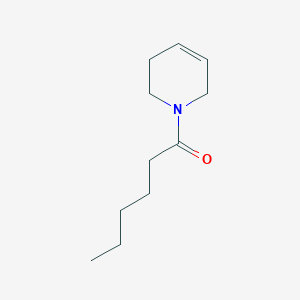
1-(3,6-Dihydropyridin-1(2H)-yl)hexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,6-Dihydropyridin-1(2H)-yl)hexan-1-one typically involves the reaction of a pyridine derivative with a hexanone compound under specific conditions. Common synthetic routes may include:
Aldol Condensation: Combining an aldehyde or ketone with a pyridine derivative in the presence of a base.
Reductive Amination: Reacting a pyridine derivative with a hexanone in the presence of a reducing agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale reactions using optimized conditions to maximize yield and purity. This may include:
Catalytic Hydrogenation: Using a metal catalyst to facilitate the reaction.
Continuous Flow Synthesis: Employing continuous reactors to produce the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(3,6-Dihydropyridin-1(2H)-yl)hexan-1-one can undergo various chemical reactions, including:
Oxidation: Conversion to a more oxidized state using oxidizing agents.
Reduction: Conversion to a more reduced state using reducing agents.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of a carboxylic acid or ketone.
Reduction: Formation of an alcohol or amine.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(3,6-Dihydropyridin-1(2H)-yl)hexan-1-one involves its interaction with specific molecular targets and pathways. This may include:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Receptor Interaction: Modulating receptor activity.
Pathway Modulation: Affecting signaling pathways involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
Pyridine Derivatives: Compounds with similar structures but different functional groups.
Hexanone Derivatives: Compounds with similar carbon chain lengths but different ring structures.
Uniqueness
1-(3,6-Dihydropyridin-1(2H)-yl)hexan-1-one is unique due to its specific combination of a pyridine ring and a hexanone chain, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
52031-30-8 |
|---|---|
Molecular Formula |
C11H19NO |
Molecular Weight |
181.27 g/mol |
IUPAC Name |
1-(3,6-dihydro-2H-pyridin-1-yl)hexan-1-one |
InChI |
InChI=1S/C11H19NO/c1-2-3-5-8-11(13)12-9-6-4-7-10-12/h4,6H,2-3,5,7-10H2,1H3 |
InChI Key |
QDGNCDULFPNJLS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)N1CCC=CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


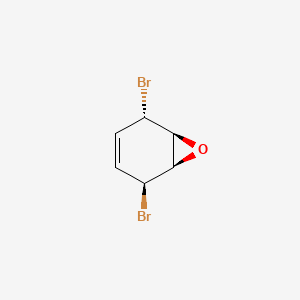
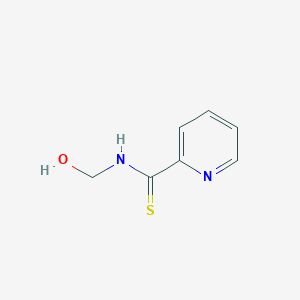
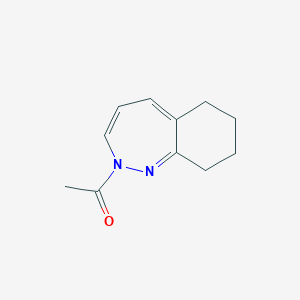
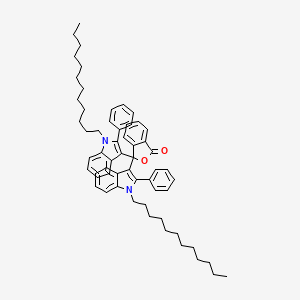
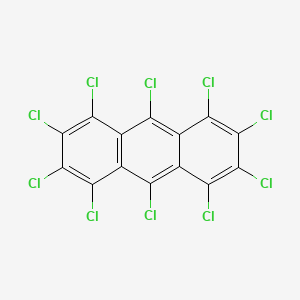
![2,2,2',2'-Tetramethyl-2,2',3,3'-tetrahydro-4,4'-spirobi[chromene]-7,7'-diol](/img/structure/B14661170.png)
